3-[Hydroxy(phenyl)methyl]benzonitrile
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Overview
Description
3-[Hydroxy(phenyl)methyl]benzonitrile is an organic compound with the molecular formula C14H11NO It is a derivative of benzonitrile, characterized by the presence of a hydroxy group and a phenylmethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Hydroxy(phenyl)methyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method is advantageous due to its mild reaction conditions and low production cost.
Another method involves the use of ionic liquids as a recycling agent, which simplifies the separation process and eliminates the need for metal salt catalysts . The reaction typically occurs at 120°C with a molar ratio of benzaldehyde to hydroxylamine of 1:1.5, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production of this compound often employs the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[Hydroxy(phenyl)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of nitro, sulfo, or halogenated derivatives of benzonitrile.
Scientific Research Applications
3-[Hydroxy(phenyl)methyl]benzonitrile has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pesticides, and advanced coatings.
Mechanism of Action
The mechanism of action of 3-[Hydroxy(phenyl)methyl]benzonitrile involves its interaction with molecular targets and pathways within biological systems. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.
3-Methylbenzonitrile: Similar structure but with a methyl group instead of a hydroxy group.
4-Hydroxybenzonitrile: Hydroxy group attached at the para position relative to the nitrile group.
Uniqueness
3-[Hydroxy(phenyl)methyl]benzonitrile is unique due to the presence of both a hydroxy group and a phenylmethyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
13428-06-3 |
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Molecular Formula |
C14H11NO |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
3-[hydroxy(phenyl)methyl]benzonitrile |
InChI |
InChI=1S/C14H11NO/c15-10-11-5-4-8-13(9-11)14(16)12-6-2-1-3-7-12/h1-9,14,16H |
InChI Key |
BIWIUOMRUCYPSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC(=C2)C#N)O |
Origin of Product |
United States |
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